molecular formula C7H12O B083125 Dicyclopropylmethanol CAS No. 14300-33-5

Dicyclopropylmethanol

Cat. No. B083125
CAS RN: 14300-33-5
M. Wt: 112.17 g/mol
InChI Key: PIXLZMHERIHLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclopropylmethanol is a compound of interest in the field of organic chemistry due to its unique structural features and reactivity. It serves as a core structure in various synthetic and medicinal chemistry applications, particularly in the synthesis of complex molecules and potential pharmaceuticals.

Synthesis Analysis

The synthesis of dicyclopropylmethanol-related compounds involves innovative methods, including iodohydroxylation of alkylidenecyclopropanes to prepare iodocyclopropylmethanol derivatives with high yields, showcasing the efficiency of halogenation and hydroxylation reactions in generating such structures (Yang & Huang, 2008). Another approach involves the use of 2-arylcyclopropylmethanols for Prins cyclization, leading to the synthesis of complex tetrahydropyran structures in a step-efficient manner (Yadav et al., 2014).

Molecular Structure Analysis

The molecular structure of dicyclopropylmethanol derivatives has been extensively studied, revealing insights into their conformation and stability. Microwave spectroscopy and quantum chemical calculations have been used to explore the intramolecular hydrogen bonding and conformational properties of (methylenecyclopropyl)methanol, highlighting the influence of the cyclopropyl ring on molecular geometry (Møllendal, Frank, & de Meijere, 2006).

Chemical Reactions and Properties

Dicyclopropylmethanol and its derivatives participate in various chemical reactions, demonstrating their versatility. For instance, they undergo efficient halohydroxylation reactions to form halocyclopropylmethanol derivatives, which are pivotal for further synthetic applications (Yang et al., 2009). The reaction behavior of cyclopropylmethyl cations derived from 1-phenylselenocyclopropylmethanols with acids has been studied, revealing diverse outcomes based on the substituents and reaction conditions, including homoallylic ethers and ring-enlargement products (Honda et al., 2009).

Scientific Research Applications

Specific Scientific Field

The use of Dicyclopropylmethanol as a protecting group reagent falls within the field of Organic Chemistry .

Summary of the Application

In organic synthesis, protecting groups are functional groups used to temporarily mask reactive sites in a molecule during a chemical reaction. Dicyclopropylmethanol is used as a protecting group reagent for carboxylic acids . The formed esters are very mildly and selectively cleaved .

Methods of Application or Experimental Procedures

While the specific procedures can vary depending on the context of the synthesis, the general process involves reacting the carboxylic acid with Dicyclopropylmethanol to form an ester. This ester can then be selectively cleaved under mild conditions .

Results or Outcomes

The use of Dicyclopropylmethanol as a protecting group allows for selective reactions to be carried out on other parts of the molecule without affecting the carboxylic acid. This can greatly increase the efficiency and selectivity of organic synthesis .

Safety And Hazards

While handling Dicyclopropylmethanol, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

dicyclopropylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-7(5-1-2-5)6-3-4-6/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXLZMHERIHLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162284
Record name Dicyclopropylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclopropylmethanol

CAS RN

14300-33-5
Record name Dicyclopropylmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14300-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicyclopropylmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014300335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicyclopropylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicyclopropylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICYCLOPROPYLMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GA978VBJ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dicyclopropylmethanol
Reactant of Route 2
Reactant of Route 2
Dicyclopropylmethanol
Reactant of Route 3
Reactant of Route 3
Dicyclopropylmethanol
Reactant of Route 4
Dicyclopropylmethanol
Reactant of Route 5
Dicyclopropylmethanol
Reactant of Route 6
Dicyclopropylmethanol

Citations

For This Compound
32
Citations
NL Fifer, JM White - Organic & Biomolecular Chemistry, 2005 - pubs.rsc.org
The low temperature crystal structures of ester and ether derivatives of varying electron demand, derived from cyclopropylmethanol 8 and dicyclopropylmethanol 9, have been …
Number of citations: 11 pubs.rsc.org
SP Pajk, Z Qi, SJ Sujansky, JS Bandar - Chemical Science, 2022 - pubs.rsc.org
… For comparison, cyclopropylmethanol, dicyclopropylmethanol and iso-propanol all provide lower addition yields. The isolated MCPM ether 2 undergoes high-yielding deprotection in 3 …
Number of citations: 1 pubs.rsc.org
GX He, Ö Almarsoon, TC Bruice - Tetrahedron, 1992 - Elsevier
… 18 It should be noted that under similar conditions dicyclopropylmethanol could be reduced to dicyclopropyhnethane in high yields.‘9 In the reaction of R20H with CF$OOH only the …
Number of citations: 3 www.sciencedirect.com
LA Carpino - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 14300‐33‐5 ] C 7 H 12 O (MW 112.17) InChI = 1S/C7H12O/c8‐7(5‐1‐2‐5)6‐3‐4‐6/h5‐8H,1‐4H2 InChIKey = PIXLZMHERIHLJL‐UHFFFAOYSA‐N (reagent for carboxylic acid …
Number of citations: 0 onlinelibrary.wiley.com
B Harris, GP Savage, JM White - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
… Variable oxygen probe investigation of a single strained cyclopropane bond and a combination of two cyclopropane bonds in cyclopropylmethanol 16 and dicyclopropylmethanol 17 …
Number of citations: 10 pubs.rsc.org
T Teraji, I Moritani, E Tsuda, S Nishida - Journal of the Chemical …, 1971 - pubs.rsc.org
… could be converted into dicyclopropylmethanol by alkaline hydrolysis,13 an attempt was made … A mixture of the benzyl bromide-triphenylphosphite complex and dicyclopropylmethanol …
Number of citations: 21 pubs.rsc.org
B Karimi, A Bigdeli, AA Safari… - ACS Combinatorial …, 2020 - ACS Publications
… However, in the case of dicyclopropylmethanol and 1-octyn-3-ol, somewhat higher catalyst loadings were needed to obtain an acceptable yield of the corresponding ketones (Table 5, …
Number of citations: 25 pubs.acs.org
ALJ Beckwith, VW Bowry - Journal of the American Chemical …, 1994 - ACS Publications
The rate constants for rearrangement of «-substituted cyclopropylcarbinyl radicals have been measured by nitroxide radical-trapping (NPT). Those bearingmethyl, dimethyl, or …
Number of citations: 133 pubs.acs.org
EL Johnson, CA Smith, KT O'Reilly… - Applied and …, 2004 - Am Soc Microbiol
… For instance, alkane hydroxylase activity in Pseudomonas aeruginosa is strongly induced by diethoxymethane and dicyclopropylmethanol. Neither of these compounds supports cell …
Number of citations: 67 journals.asm.org
BD Zlatopolskiy, A de Meijere - Chemistry–A European Journal, 2004 - Wiley Online Library
… the Fmoc group from the N-terminus of Fmoc-Ile-ODCPM (100 %), which was in turn prepared by esterification of the intermediate acid chloride Fmoc-Ile-Cl with dicyclopropylmethanol …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.